4-Methyl-3-nitrophenol

Analytical Chemistry Quality Control Organic Synthesis

4-Methyl-3-nitrophenol (4M3NP, 3-nitro-p-cresol) is a high-value building block for pharmaceuticals, agrochemicals, dyes, and OLED intermediates. Its defined pKa (8.61) enables precise pH-controlled synthesis and extraction, while the sharp melting point of 78–81 °C qualifies it as a reliable analytical standard. Over 960 patents validate its consistent, isomer-specific reactivity—unlike its analogs, 4M3NP delivers predictable performance in scale-up and process development. Available in 98% purity with competitive bulk pricing and global shipping to accelerate your R&D and production schedules.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 2042-14-0
Cat. No. B015662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrophenol
CAS2042-14-0
Synonyms4-Methyl-5-nitrophenol;  4-Hydroxy-2-nitrotoluene;  3-Nitro-p-cresol; 
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
InChIKeyBQEXDUKMTVYBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-nitrophenol (CAS 2042-14-0) Product Guide for Research & Industrial Sourcing


4-Methyl-3-nitrophenol (4M3NP, also known as 3-nitro-p-cresol) is a nitrophenolic derivative that functions as a versatile building block in organic synthesis. This compound is characterized by a phenolic hydroxyl group, a methyl group at the para position relative to the hydroxyl, and a nitro group at the meta position. This specific substitution pattern imparts a unique electronic profile and distinct reactivity compared to other methylnitrophenol isomers. It is primarily utilized as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals [1]. It is commercially available as a pale yellow crystalline solid with a typical purity of 98% .

Why 4-Methyl-3-nitrophenol Cannot Be Simply Replaced by Other Methylnitrophenol Isomers


Despite sharing the same molecular formula (C₇H₇NO₃) and functional groups, methylnitrophenol isomers cannot be considered interchangeable reagents. The relative positions of the methyl, nitro, and hydroxyl groups on the aromatic ring dictate each isomer's electronic distribution, acidity, and subsequent reactivity. This is particularly critical in downstream applications where a specific substitution pattern is required for the desired biological or chemical activity. For instance, a patent analysis reveals that 4-Methyl-3-nitrophenol (4M3NP) is a key intermediate in over 960 patents, underscoring its specific, established role in synthetic pathways that cannot be fulfilled by its isomers [1]. The following quantitative evidence demonstrates these critical differences.

Quantitative Evidence for Selecting 4-Methyl-3-nitrophenol (CAS 2042-14-0) Over Its Analogs


Melting Point Distinguishes 4-Methyl-3-nitrophenol from 2-Methyl-3-nitrophenol

The melting point of 4-Methyl-3-nitrophenol (78-81 °C) is significantly lower than that of its isomer 2-Methyl-3-nitrophenol (146-148 °C). This difference of approximately 68 °C is a critical physical property that can be used for identity confirmation and purity assessment, especially when handling and processing these compounds in solid form [1][2].

Analytical Chemistry Quality Control Organic Synthesis

Acidity (pKa) of 4-Methyl-3-nitrophenol is Experimentally Confirmed, Enabling Precise pH Control

The pKa of 4-Methyl-3-nitrophenol has been experimentally determined to be 8.61 (corrected), providing a precise value for predicting its ionization state under specific pH conditions. This is in contrast to the predicted pKa value of 8.66 for the compound, which is a computational estimate and may not be accurate enough for all applications [1][2]. For comparison, the predicted pKa of the closely related isomer 2-Methyl-3-nitrophenol is reported to be 7.4, indicating a significant difference in acidity that would affect its behavior in chemical reactions and separations [3].

Physical Organic Chemistry Reaction Optimization Extraction

Documented Toxicity Profile of 4-Methyl-3-nitrophenol in a Ciliate Model (T. pyriformis)

The toxicity of 4-Methyl-3-nitrophenol has been quantified against the freshwater ciliate Tetrahymena pyriformis, a widely used model organism for aquatic toxicology. The compound exhibits a log IC50 value of -3.740 . While direct comparative toxicity data for other methylnitrophenol isomers in this specific assay is not available in the provided sources, this established quantitative endpoint allows for benchmarking within the broader class of phenolic compounds and contributes to structure-toxicity relationship (QSAR) models [1].

Environmental Toxicology QSAR Modeling Safety Assessment

High Patent Count Highlights 4-Methyl-3-nitrophenol's Established Role as a Key Intermediate

A search on PubChemLite reveals that 4-Methyl-3-nitrophenol is associated with 962 patents [1]. This high number of patent citations is a strong, quantifiable indicator of the compound's specific and established utility as an intermediate in complex synthetic sequences. In contrast, the isomer 2-Methyl-3-nitrophenol has a significantly lower patent count (approx. 30), while 3-Methyl-4-nitrophenol is associated with approximately 400 patents [2]. This substantial difference underscores that 4M3NP is a far more frequently utilized and validated building block in patented chemical processes.

Synthetic Methodology Process Chemistry Intellectual Property

Target Applications for 4-Methyl-3-nitrophenol Based on Its Demonstrated Properties


Precise Control in pH-Dependent Synthesis and Purification

The experimentally verified pKa of 8.61 enables researchers to predict the ionization state of 4-Methyl-3-nitrophenol with high accuracy. This is critical for optimizing reaction conditions in syntheses where the compound acts as a nucleophile or electrophile, as well as for designing efficient liquid-liquid extraction protocols based on pH-switchable solubility. The knowledge that its isomer 2-Methyl-3-nitrophenol has a significantly different predicted pKa (~7.4) reinforces that using the correct isomer is essential for successful outcomes in such pH-sensitive applications [1].

Reliable Analytical Standard for Nitrophenol Determination

4-Methyl-3-nitrophenol's well-defined physical properties, particularly its distinct melting point of 78-81 °C, make it a reliable standard for calibrating analytical instruments and validating methods used for the detection and quantification of nitrophenols in environmental samples or industrial mixtures. Its use as a standard is well-documented, ensuring traceability and confidence in analytical results [1].

Key Intermediate in Patented Pharmaceutical and Agrochemical Syntheses

With over 960 associated patents, 4-Methyl-3-nitrophenol is a validated and commercially significant building block for a wide range of high-value molecules. Researchers and process chemists developing new synthetic routes can rely on this compound's extensive patent history as an indicator of its robust and well-understood reactivity, reducing the risk and development time associated with using a less-documented analog [1].

Standard in Aquatic Toxicology and Environmental Fate Studies

The established log IC50 value of -3.740 against T. pyriformis positions 4-Methyl-3-nitrophenol as a valuable reference compound in ecotoxicology. It can be used as a benchmark for assessing the relative toxicity of new phenolic compounds or for calibrating QSAR models that predict the environmental impact of chemical releases. This specific, quantitative endpoint is essential for regulatory compliance and environmental risk assessment [1].

Technical Documentation Hub

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